

Voxtalisib (XL765) Essential Information

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Voxtalisib

CAS No.: 934493-76-2

Cat. No.: S548982

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For any troubleshooting guide, it's fundamental to first establish the basic properties of the compound and the context of its use. The table below summarizes key information for **voxtalisib**.

Property	Description
Modality	Small molecule inhibitor [1]
Primary Targets	Dual pan-Class I PI3K and mTORC1/mTORC2 inhibitor [2] [3]
Key IC50 Values	PI3K γ : 9 nM; PI3K α : 39 nM; PI3K δ : 43 nM; PI3K β : 113 nM; mTOR: 157 nM [4]
CAS Number	934493-76-2 [4] [1]
Molecular Formula	C ₁₃ H ₁₄ N ₆ O [4] [1]
Molecular Weight	270.29 g/mol [4]
Solubility (DMSO)	~29 mg/mL (107.29 mM) [4]
In Vivo Formulation	Often uses vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) [5] or corn oil-based solutions [4]

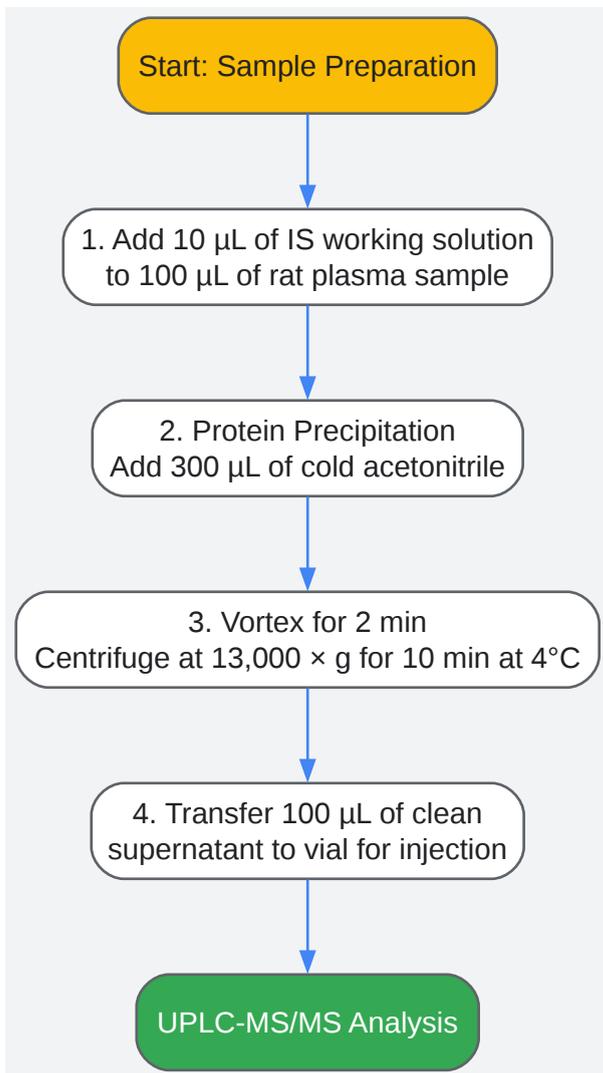
Carryover Effect Assessment & Mitigation

Carryover occurs when a sample contaminates subsequent ones, leading to inaccurate results. Here is a direct method for its assessment and mitigation, validated specifically for **voxtalisib** bioanalysis.

Aspect	Description & Implementation
Assessment Method	Inject a blank plasma sample immediately after a high-concentration calibration standard and check for peak response [5].
Acceptance Criterion	The response in the blank should be ≤20% of the lower limit of quantification (LLOQ) and ≤5% of the internal standard [5].
Example from Literature	In a validated UPLC-MS/MS method, carryover was evaluated and found to be within the acceptance criteria, confirming the robustness of the sample introduction process [5].

Detailed UPLC-MS/MS Protocol for Voxtalisib Quantification

This workflow includes steps critical for minimizing carryover and ensuring analytical accuracy.



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Chromatographic Conditions [5]:

- **Column:** Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
- **Mobile Phase:** Solvent A (acetonitrile) and Solvent B (0.1% formic acid)
- **Gradient Elution:**
 - 0-0.5 min: 90% B
 - 0.5-1.0 min: 90% → 10% B
 - 1.0-1.4 min: 10% B
 - 1.4-1.5 min: 10% → 90% B
 - 1.5-2.0 min: 90% B (re-equilibration)
- **Flow Rate:** 0.30 ml/min
- **Injection Volume:** 1.0 µL
- **Column Temperature:** 40°C

- **Autosampler Temperature:** 10°C

Mass Spectrometric Conditions [5]:

- **Ionization:** Electrospray Ionization (ESI), Positive Ion Mode
- **Detection:** Selective Reaction Monitoring (SRM)
- **Ion Transitions:**
 - **Voxtalisib:** m/z 270.91 → 242.98
 - Internal Standard (Umbralisib): m/z 572.30 → 246.10
- **Optimized Parameters:**
 - **Voxtalisib:** Cone Voltage 20 V, Collision Energy 20 eV
 - IS: Cone Voltage 30 V, Collision Energy 35 eV

Troubleshooting & Best Practices

- **Sample Preparation is Key:** The protein precipitation method described is simple and effective. Using **cold acetonitrile** improves precipitation efficiency. Ensure complete vortexing and careful transfer of the supernatant to avoid transferring precipitated material [5].
- **Autosampler Maintenance:** To prevent carryover, regularly flush the autosampler needle and injection port with a strong solvent (e.g., 50:50 acetonitrile:water). The protocol's use of a **gradient with a high organic wash step (90% B)** is designed to flush the column of residual analyte [5].
- **Stability for Reliable Results:** Adhere to stated stability conditions. Prepared samples should be analyzed immediately or stored short-term at **4°C**. For long-term storage, keep plasma samples at **-80°C** [5]. **Voxtalisib** stock solutions are also stored at **-80°C** [5].
- **System Suitability Test:** Before running analytical batches, inject system suitability samples to confirm that parameters like retention time, peak shape, and sensitivity are within acceptable ranges.

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